molecular formula C15H24N2O6 B558282 Boc-Leu-OSu CAS No. 3392-09-4

Boc-Leu-OSu

Cat. No. B558282
CAS RN: 3392-09-4
M. Wt: 328,37 g/mole
InChI Key: WXRGJQZMGGGTSS-JTQLQIEISA-N
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Description

Boc-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries .


Synthesis Analysis

Boc-Leu-OSu can be synthesized through a multi-step reaction with 4 steps :


Molecular Structure Analysis

The molecular formula of Boc-Leu-OSu is C15H24N2O6 . Its molecular weight is 328.36 . The structure of Boc-Leu-OSu contains 47 bonds in total, including 23 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

Boc-Leu-OSu has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . It can also be used to generate combinatorial peptide libraries .


Physical And Chemical Properties Analysis

Boc-Leu-OSu has a molecular weight of 328.36 . Its optical activity is [α]20/D −43.5±1°, c = 1% in dioxane .

Scientific Research Applications

  • Environmentally Benign Peptide Synthesis : Boc-Leu-OSu is used in an environmentally friendly peptide bond synthesis method. This approach involves ball-milling Boc-protected α-amino acid N-hydroxysuccinimide esters with α-amino acid alkyl ester salts, leading to the production of di- to pentapeptides, including the synthesis of Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).

  • pH-Responsive Chiral Polymers : Boc-Leu-OSu is used in the synthesis of amino acid-based chiral polymers that are pH-responsive. These materials have applications in drug delivery and the conjugation of biomolecules (Bauri, Roy, Pant, & De, 2013).

  • Synthesis of Covalently Cross-Linked Polymeric Gels : In this application, Boc-Leu-OSu is polymerized and then cross-linked to create polymer gels with high mechanical strength, useful in various material science applications (Vaish, Roy, & De, 2015).

Safety And Hazards

Boc-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and wearing of protective gloves/clothing/eye protection/face protection is advised .

Relevant Papers

Boc-Leu-OSu has been mentioned in several papers. For instance, it has been used in the synthesis of a potent cytotoxin, PM-94128 . Another paper discusses the antibacterial activity of a ciprofloxacin-based polymeric system with pendant cationic charge and zwitterionic units, where Boc-Leu-OSu was used .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGJQZMGGGTSS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-OSu

CAS RN

3392-09-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
J Kamegai, S Kimura, Y Imanishi - Biophysical journal, 1986 - cell.com
Sequential polypeptide, poly(Leu-Leu-D-Phe-Pro), containing a part of beta-turn sequence in gramicidin S, was synthesized and investigated as a model for ion channels. Sequential …
Number of citations: 11 www.cell.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
JA Egan, CN Filer - Journal of Radioanalytical and Nuclear Chemistry, 2016 - Springer
… [ 3 H] l-Leucine was methyl esterified, reacted with commercially available BOC-Leu-OSu, BOC deprotected with trifluoroacetic acid and purified by TLC to afford product 5 as seen in …
Number of citations: 3 link.springer.com
HC CHENG, D YAMASHIRO - International Journal of Peptide …, 1991 - Wiley Online Library
… Boc-Leu-OSu (40 mL) was added to the solution and the reaction was allowed to proceed at room temperature for 30min. After removal of excess H,S and evaporation to a small volume…
Number of citations: 14 onlinelibrary.wiley.com
F Trigalo, F Acher, R Azerad - Tetrahedron, 1990 - Elsevier
… ml) were added trlethylamine (0.84 ml, 6 mmol) and Boc-Leu-OSu (666 mg, 2 mmol). After one day stirring at room temperature, Boc-Leu-OSu (660 mg, 2 mmol.) and trlethylamine (0.28 …
Number of citations: 14 www.sciencedirect.com
MP Gajewski, L Czuchajowski - Central European Journal of Chemistry, 2004 - Springer
… After that time, a solution of t−BOC-Leu-OSu (0.8 g) in 10 mL of dry THF was added dropwise. The mixture was protected from moisture and stirred for 24 hours. Water (30 mL) was …
Number of citations: 3 link.springer.com
A YASUI, AJ DOUGLAS, B WALKER… - … Journal of Peptide …, 1990 - Wiley Online Library
… Boc-Leu-OSu (1.46 g, 4.46 mmol) was allowed to react with the deprotected N-methyl amino acid following the procedure used for compound VIII. The final product was obtained as a …
Number of citations: 14 onlinelibrary.wiley.com
G BoRiN, G CHESSA, G CAVAGGION, F MARCHiORi… - 1981 - degruyter.com
… was prepared as described for the Z-derivative starting from 11.60 g of leucine (88.43 mmol), 88.50 ml of IM NaOH, H2O (110 ml), dioxane (200 ml) and 14.52 g of Boc-Leu-OSu^12^ (…
Number of citations: 18 www.degruyter.com
T Ueda, K Murayama, T Yamamoto, S Kimura… - Journal of the …, 1994 - pubs.rsc.org
… Non-natural amino acids (Xaa) were treated with a 3-fold molar excess of Boc-Leu-OSu and one mol equiv. of triethylamine in dimethylformamide (DMF) for 1 day. The product, Boc-Leu-…
Number of citations: 17 pubs.rsc.org
I Schön, A Rill - Collection of Czechoslovak chemical …, 1989 - cccc.uochb.cas.cz
… To this solution 0'56 ml (4'0 mmo!) of triethylamine and then 1'31 g (4'Ommol) of Boc-Leu-OSu were added. Next day the reaction mixture was evaporated, the residue was triturated with …
Number of citations: 10 cccc.uochb.cas.cz

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